(R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide, commonly known as methanandamide, is a synthetic analog of the endogenous cannabinoid anandamide. [] Anandamide is a naturally occurring lipid neurotransmitter that plays a crucial role in various physiological processes, including pain perception, mood regulation, and appetite control. [] Methanandamide is characterized by its higher potency and metabolic stability compared to anandamide, making it a valuable tool in scientific research. [] This increased stability stems from its resistance to hydrolysis by the enzyme fatty acid amide hydrolase, which typically degrades anandamide. [] Methanandamide primarily acts as a selective agonist for the cannabinoid receptor type 1 (CB1 receptor), displaying a much higher affinity for CB1 compared to the cannabinoid receptor type 2 (CB2 receptor). []
Further Characterization of Methanandamide's Mechanism of Action: While methanandamide is primarily recognized as a CB1 receptor agonist, some studies have suggested potential off-target effects or the involvement of non-CB1/CB2 receptor mechanisms. [, , , , ] Further investigation into the precise molecular mechanisms underlying methanandamide's effects is warranted to better understand its pharmacological profile.
Development of Novel Therapeutic Applications: The potential therapeutic benefits of methanandamide in conditions such as cardiovascular disease, neurodegenerative disorders, and inflammatory bowel disease merit further exploration. [, , , , ] Developing more targeted and selective methanandamide analogs or identifying specific patient populations that could benefit most from CB1 receptor activation could lead to novel therapeutic strategies.
Understanding the Role of Methanandamide in Drug-Drug Interactions: Given the potential influence of methanandamide on cytochrome P450 enzyme activity, further research is necessary to assess the potential for drug-drug interactions when methanandamide is co-administered with other medications. [, ] This information is crucial for ensuring the safe and effective use of methanandamide in any future clinical applications.
Methanandamide is classified as a cannabinoid receptor agonist, specifically targeting the cannabinoid receptor type 1 (CB1) and type 2 (CB2). It is structurally related to anandamide but features a methyl group at the first carbon position, enhancing its stability and receptor affinity. Methanandamide is often referred to in scientific literature as R-(+)-methanandamide or AM-356 .
The synthesis of methanandamide typically involves several key steps:
Methanandamide has the molecular formula . Its structure can be represented as follows:
The presence of these structural components contributes to its ability to interact effectively with cannabinoid receptors .
Methanandamide participates in various chemical reactions typical for amides and fatty acid derivatives:
Methanandamide acts primarily as an agonist at cannabinoid receptors:
Research indicates that methanandamide can also influence behaviors related to reward pathways, making it relevant in studies on addiction and reinforcement .
The physical properties of methanandamide include:
Chemical properties include its reactivity with nucleophiles and electrophiles typical for amides, allowing for further chemical modifications if desired .
Methanandamide has several scientific applications:
Methanandamide (AM-356; arachidonyl-1′-hydroxy-2′-propylamide) is a chiral analog of the endogenous cannabinoid ligand anandamide (N-arachidonoylethanolamine, AEA). Its design strategically replaces the hydrogen atom at the carbon-1′ position of AEA’s ethanolamide group with a methyl group, yielding (5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide [1] [3]. This modification confers chirality at the C2′ position, creating two enantiomers: the biologically active R-(+)-enantiomer and the less active S-(-)-form. The R-configuration is critical for receptor affinity, as R-methanandamide exhibits a 4-fold higher binding affinity (Ki = 20 ± 1.6 nM) for the CB1 receptor than anandamide (Ki = 78 ± 2 nM) in rat forebrain membranes [3] [5].
The methyl group sterically hinders enzymatic hydrolysis while maintaining the hydrophobic domain and hydrogen-bonding capacity essential for receptor interactions. This structural optimization preserves the arachidonic acid chain, enabling engagement with the CB1 receptor’s lipid-binding pocket [1] [8].
Synthesis of R-methanandamide follows stereoselective routes to ensure chiral purity. The primary method involves coupling (R)-1-amino-2-propanol with arachidonic acid chloride under Schotten-Baumann conditions:
Alternative pathways employ carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with arachidonic acid and (R)-1-amino-2-propanol. However, this method risks racemization without chiral catalysts. Yields exceed 70% under optimized conditions [3].
Table 1: Synthetic Methods for R-Methanandamide
Method | Reagents | Chiral Control | Yield |
---|---|---|---|
Schotten-Baumann | SOCl2, (R)-1-amino-2-propanol | High (enantiopure precursor) | >75% |
Carbodiimide Coupling | DCC/EDC, (R)-1-amino-2-propanol | Moderate (requires chiral auxiliaries) | 60–70% |
Methanandamide’s core advantage over anandamide is its resistance to enzymatic degradation. While anandamide undergoes rapid hydrolysis by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine, methanandamide’s methyl group impedes amidase binding. In vitro studies show phenylmethylsulfonyl fluoride (PMSF), an FAAH inhibitor, enhances anandamide’s potency 3–4 fold in guinea pig ileum but only marginally affects methanandamide [2] [5] [8].
Degradation occurs via slower pathways:
Table 2: Metabolic Stability Comparison
Property | Anandamide | Methanandamide |
---|---|---|
FAAH Degradation Rate | High (t1/2 < 5 min) | Low (t1/2 > 60 min) |
PMSF-Induced Potency Shift | 3–4 fold increase | <1.5 fold increase |
Dominant Metabolic Route | FAAH hydrolysis | CYP450 oxidation |
This stability extends its in vivo half-life. In rodents, methanandamide’s motor-inhibitory effects persist for 180 minutes, mirroring Δ9-THC, whereas anandamide’s effects diminish within 60 minutes [6]. Such properties solidify its utility in mechanistic studies of the endocannabinoid system [3] [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8